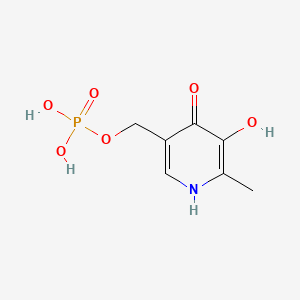
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and oxo groups, and a phosphate group attached to the methyl group. Its molecular formula is C7H10NO6P, and it has a molecular weight of approximately 235.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Substitution Reactions: Hydroxy, methyl, and oxo groups are introduced to the pyridine ring through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols .
Scientific Research Applications
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl phosphate
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl sulfate
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl nitrate
Uniqueness
Compared to similar compounds, (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
5913-68-8 |
|---|---|
Molecular Formula |
C7H10NO6P |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H10NO6P/c1-4-6(9)7(10)5(2-8-4)3-14-15(11,12)13/h2,9H,3H2,1H3,(H,8,10)(H2,11,12,13) |
InChI Key |
HNKGLEWRFGKTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















